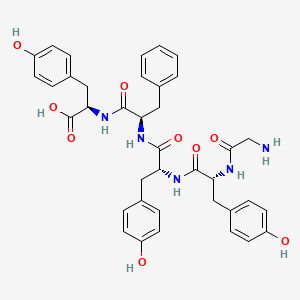
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of five amino acids: glycine, D-tyrosine, D-tyrosine, D-phenylalanine, and D-tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-phenylalanine, and D-tyrosine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is employed for purification to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: The aromatic rings of tyrosine and phenylalanine can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or tyrosinase can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens under acidic conditions.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its unique sequence and properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine depends on its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing various biochemical pathways. For example, the tyrosine residues may interact with tyrosine kinases, affecting signal transduction pathways involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine: Similar structure but with an additional phenylalanine residue.
Tyrosyl-glycyl-glycine: A tripeptide with a simpler structure but containing tyrosine and glycine.
Uniqueness
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple tyrosine residues allow for diverse interactions and reactions, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
644997-19-3 |
|---|---|
Molekularformel |
C38H41N5O9 |
Molekulargewicht |
711.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C38H41N5O9/c39-22-34(47)40-30(19-24-6-12-27(44)13-7-24)35(48)41-32(20-25-8-14-28(45)15-9-25)36(49)42-31(18-23-4-2-1-3-5-23)37(50)43-33(38(51)52)21-26-10-16-29(46)17-11-26/h1-17,30-33,44-46H,18-22,39H2,(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,51,52)/t30-,31-,32-,33-/m1/s1 |
InChI-Schlüssel |
GLUCDEAJRBSWEA-XEXPGFJZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)


![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
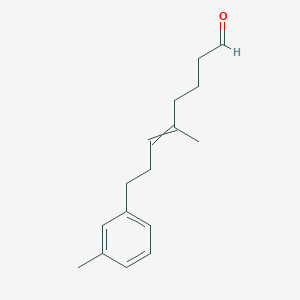
![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)
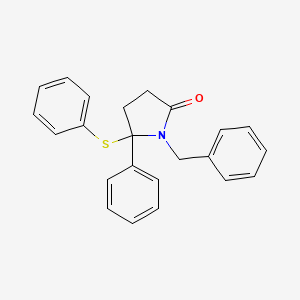

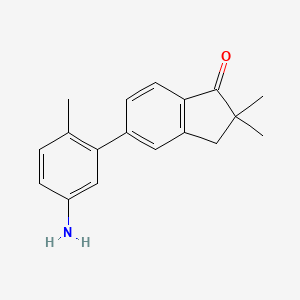
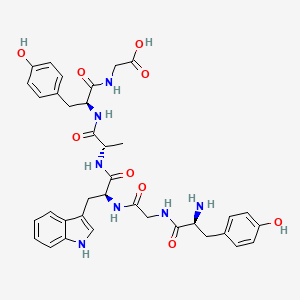

![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

